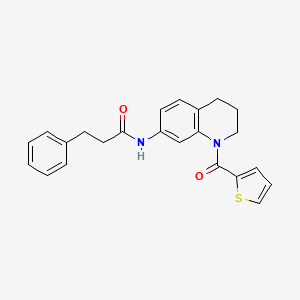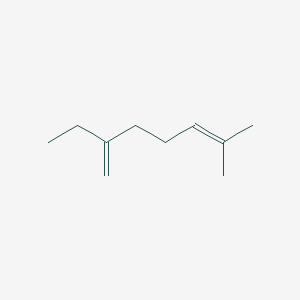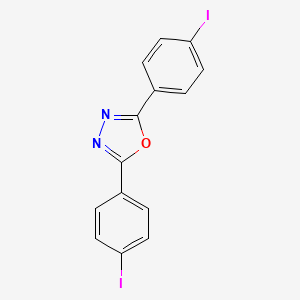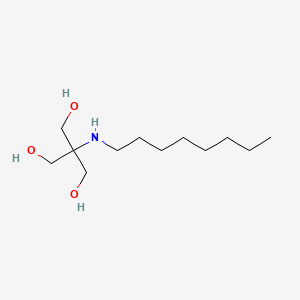![molecular formula C11H6N2O B3044959 9H-Indeno[2,1-c]pyridazin-9-one CAS No. 100595-22-0](/img/structure/B3044959.png)
9H-Indeno[2,1-c]pyridazin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Indeno[2,1-c]pyridazin-9-one is a heterocyclic compound that features a fused indene and pyridazinone ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indeno[2,1-c]pyridazin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-1-indanone with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often involve the use of solvents like glacial acetic acid and require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Indeno[2,1-c]pyridazin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
9H-Indeno[2,1-c]pyridazin-9-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9H-Indeno[2,1-c]pyridazin-9-one involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The compound’s structure allows it to interact with specific proteins and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Pyridazinone: Shares the pyridazinone core but lacks the fused indene ring.
Indeno[1,2-b]pyrazine: Similar fused ring system but with a pyrazine ring instead of pyridazinone.
Uniqueness: 9H-Indeno[2,1-c]pyridazin-9-one is unique due to its fused ring system, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
100595-22-0 |
|---|---|
Formule moléculaire |
C11H6N2O |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
indeno[2,1-c]pyridazin-9-one |
InChI |
InChI=1S/C11H6N2O/c14-11-9-4-2-1-3-7(9)8-5-6-12-13-10(8)11/h1-6H |
Clé InChI |
RUWGDEQXBNKPHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)N=NC=C3 |
Key on ui other cas no. |
100595-22-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hexanoic acid, 6-[(6-aminohexyl)amino]-6-oxo-, methyl ester](/img/structure/B3044878.png)
![2H-Pyran, 2-[(2-ethylhexyl)oxy]tetrahydro-](/img/structure/B3044879.png)



![Acetic acid, [(4-ethoxyphenyl)amino]oxo-](/img/structure/B3044885.png)







